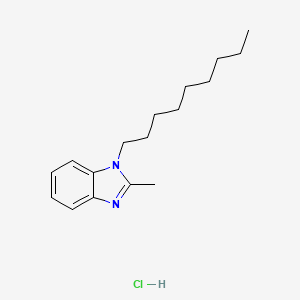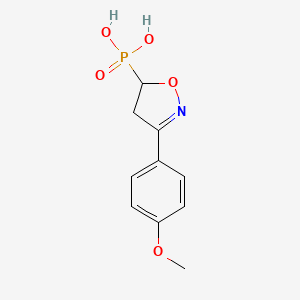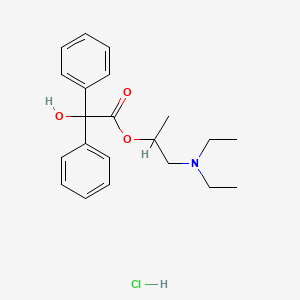
2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its complex structure, which includes a diethylamino group, a methylethyl group, and a phenylbenzeneacetate moiety. This compound is often used in scientific research due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride typically involves multiple steps, starting with the preparation of the alpha-hydroxy-alpha-phenylbenzeneacetate intermediate. This intermediate is then reacted with 2-(diethylamino)-1-methylethyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product. Industrial production methods may also involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylacetate hydrochloride
- 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylpropionate hydrochloride
- 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbutyrate hydrochloride
Uniqueness
2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the phenylbenzeneacetate moiety, combined with the diethylamino and methylethyl groups, makes this compound particularly versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
10503-18-1 |
|---|---|
Formule moléculaire |
C21H28ClNO3 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
1-(diethylamino)propan-2-yl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-4-22(5-2)16-17(3)25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,24H,4-5,16H2,1-3H3;1H |
Clé InChI |
ZYBYLUFJVWSUII-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Numéros CAS associés |
57-36-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


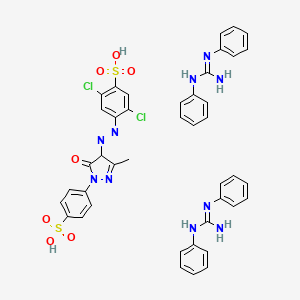
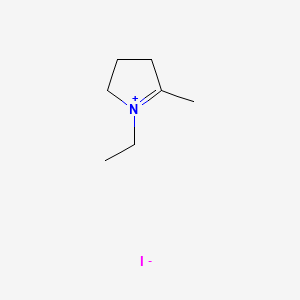
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
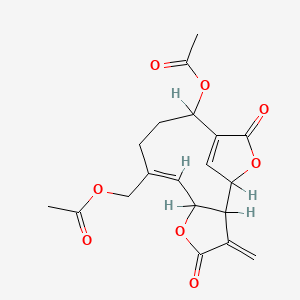
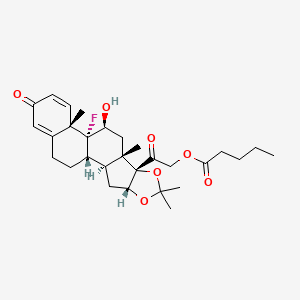
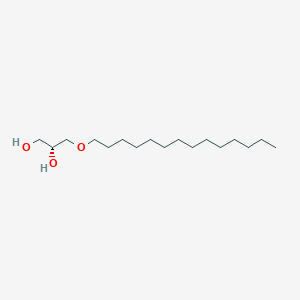
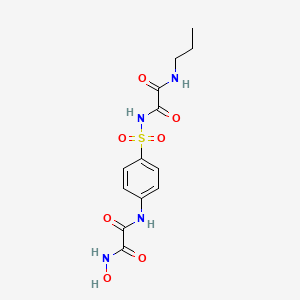
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)
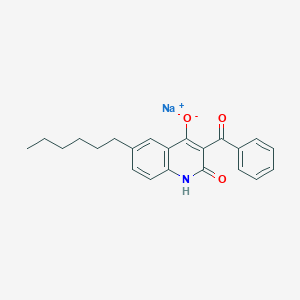
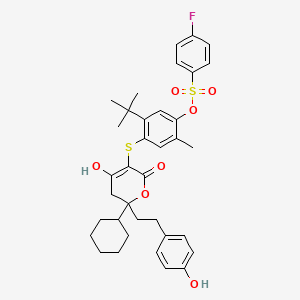
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
